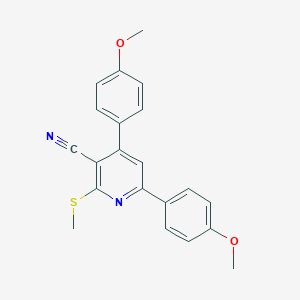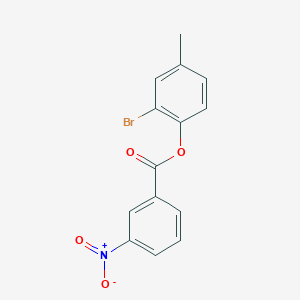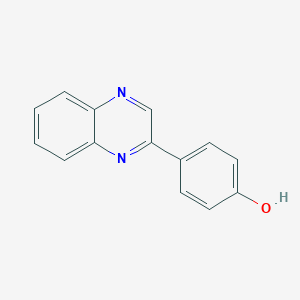
4-Quinoxalin-2-ylphenol
Vue d'ensemble
Description
4-Quinoxalin-2-ylphenol is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white crystalline powder and is used for research and development .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups . For instance, one synthesis method involves the reaction of 2-Bromo-4’-hydroxyacetophenone and o-Phenylenediamine .Molecular Structure Analysis
The InChI code for 4-Quinoxalin-2-ylphenol is 1S/C14H10N2O/c17-11-7-5-10 (6-8-11)14-9-15-12-3-1-2-4-13 (12)16-14/h1-9,17H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
4-Quinoxalin-2-ylphenol has a melting point of 204-206°C . It is a powder at room temperature . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Synthesis and Derivative Formation
One key application of quinoxaline derivatives is in the synthesis of complex organic compounds. For instance, Mamedov et al. (2014) developed a protocol for synthesizing diverse 4-(benzimidazol-2-yl)quinolines, showcasing the flexibility of quinoxaline derivatives in creating structurally diverse compounds. This synthesis process benefits from short reaction times and simple product isolation, highlighting its efficiency and scalability Mamedov et al., 2014.
Corrosion Inhibition
Quinoxaline derivatives also serve as effective corrosion inhibitors. Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines to determine their efficacy as corrosion inhibitors for copper, finding a consistent relationship between molecular structure and inhibition efficiency. This suggests that quinoxaline derivatives can play a crucial role in protecting metals from corrosion, particularly in harsh chemical environments Zarrouk et al., 2014.
Anti-inflammatory Properties
In the field of medicinal chemistry, some quinoxaline derivatives have been identified for their anti-inflammatory properties. Smits et al. (2008) discovered a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo, presenting a potential avenue for developing new anti-inflammatory drugs Smits et al., 2008.
Electrochemical and Computational Analysis
Quinoxaline derivatives are subjects of electrochemical and computational analysis to understand their properties and applications further. Saraswat et al. (2020) synthesized quinoxaline derivatives and studied their corrosion inhibition behavior for mild steel, combining experimental and theoretical approaches to correlate results and enhance understanding of their mechanisms Saraswat et al., 2020.
Diuretic Activity
Another interesting application is in the potential diuretic activity of quinoxaline derivatives. Husain et al. (2016) synthesized and evaluated new benzothiazole sulfonamides containing quinoxaline ring systems, uncovering compounds with promising diuretic activity, which could lead to the development of new diuretic agents Husain et al., 2016.
Synthetic Review and Therapeutic Uses
Quinoxalines have a broad spectrum of pharmacological effects, including antifungal, antibacterial, and antiviral activities. Khatoon and Abdulmalek (2021) provided a comprehensive review of synthetic routes for quinoxaline and its derivatives, emphasizing their crucial role in medicinal chemistry and the fight against infectious diseases Khatoon & Abdulmalek, 2021.
Fluorescence in Protein Binding Site Polarity Estimation
Quinoxaline derivatives are also used in developing fluorescent probes for estimating protein binding site polarity. Kudo et al. (2011) introduced a quinoxaline-based compound as a promising fluorescent chromophore for this purpose, showing a linear relationship between emission wavenumber and solvent polarity Kudo et al., 2011.
Safety And Hazards
The safety information for 4-Quinoxalin-2-ylphenol includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 4-Quinoxalin-2-ylphenol are not mentioned in the search results, the field of quinoxaline research is active and evolving. There is ongoing effort in the development of newer synthetic strategies and novel methodologies for quinoxaline derivatives . These compounds are being explored for their potential in various applications, including medicinal chemistry .
Propriétés
IUPAC Name |
4-quinoxalin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECDAQWBBZAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333339 | |
| Record name | 4-quinoxalin-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Quinoxalin-2-ylphenol | |
CAS RN |
33707-91-4 | |
| Record name | 4-quinoxalin-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



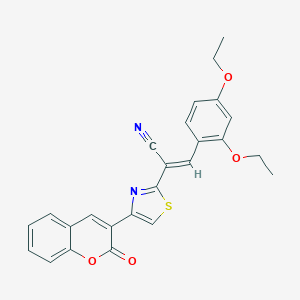
![N-(4-bromophenyl)-2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide](/img/structure/B377944.png)
![3-[2-(6,8-dibromo-2-imino-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B377945.png)
![2-Amino-4-(4-butoxyphenyl)-6-[(4-chlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B377947.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B377948.png)
![3-{2-Nitrophenyl}-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377950.png)
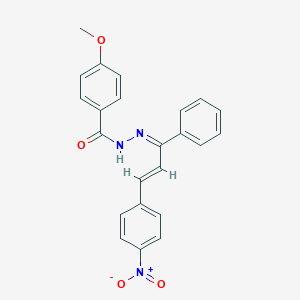
![N-(4-iodo-2-methylphenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine](/img/structure/B377958.png)
![N'-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)isonicotinohydrazide](/img/structure/B377960.png)
![N-[(E)-[2-(4-bromophenyl)indolizin-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B377962.png)
![3-nitro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B377963.png)
![6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B377964.png)
